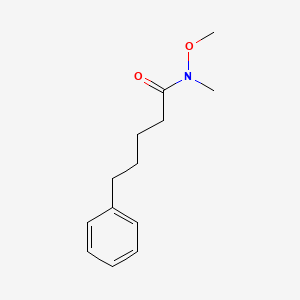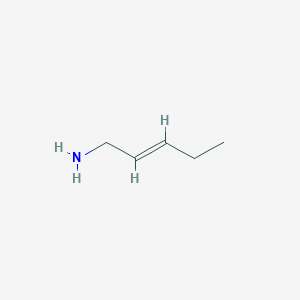
Pent-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-en-1-amine is an organic compound with the molecular formula C5H11N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pent-2-en-1-amine can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes with ammonia or amines. For example, 2-pentenyl bromide can react with ammonia to form 2-pentenylamine. Another method involves the reductive amination of aldehydes or ketones, where 2-pentenal can be reduced in the presence of ammonia and a reducing agent like sodium borohydride to yield 2-pentenylamine .
Industrial Production Methods: In industrial settings, 2-pentenylamine is often produced through catalytic hydrogenation of nitriles. This process involves the hydrogenation of 2-pentenenitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: Pent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions to form substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: 2-Pentenonitrile or 2-pentenoxime.
Reduction: 2-Pentylamine.
Substitution: Various substituted amines depending on the alkyl group introduced
Aplicaciones Científicas De Investigación
Pent-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-pentenylamine involves its interaction with various molecular targets and pathways. For instance, in catalytic hydroamination reactions, 2-pentenylamine forms a complex with platinum(II) catalysts, leading to the formation of reactive intermediates that undergo intramolecular ligand exchange and bond formation. This results in the production of nitrogen-containing heterocycles .
Comparación Con Compuestos Similares
2-Pentanamine: Similar in structure but lacks the double bond present in 2-pentenylamine.
2-Phenethylamine: Contains a phenyl group instead of the pentenyl group.
1-Aminopentane: Another primary amine with a different alkyl chain structure
Uniqueness: Pent-2-en-1-amine is unique due to its unsaturated alkyl chain, which imparts distinct reactivity and chemical properties compared to its saturated counterparts. This unsaturation allows for additional reactions such as hydroamination and polymerization, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H11N |
|---|---|
Peso molecular |
85.15 g/mol |
Nombre IUPAC |
(E)-pent-2-en-1-amine |
InChI |
InChI=1S/C5H11N/c1-2-3-4-5-6/h3-4H,2,5-6H2,1H3/b4-3+ |
Clave InChI |
IAWXHEPLJXAMSG-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CN |
SMILES canónico |
CCC=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




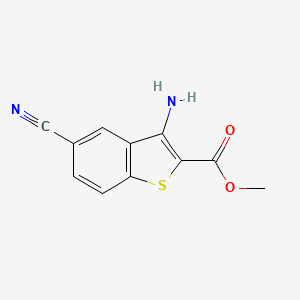

![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8634802.png)
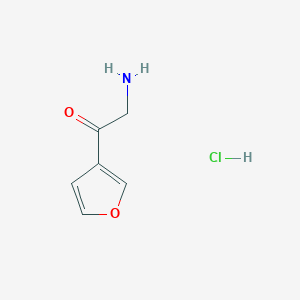
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
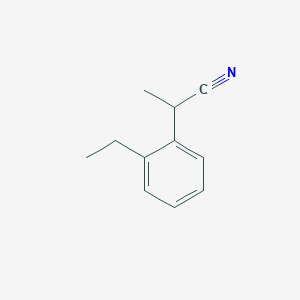
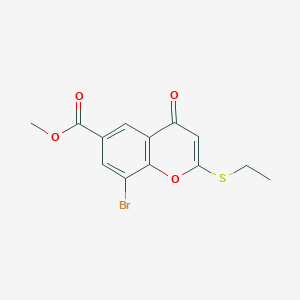
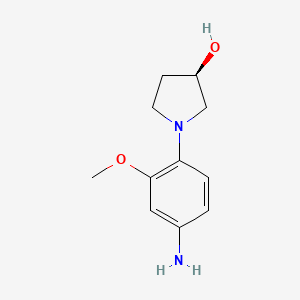

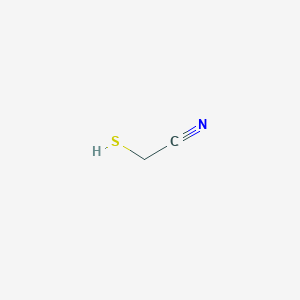
![(2-Methyl-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine](/img/structure/B8634865.png)
